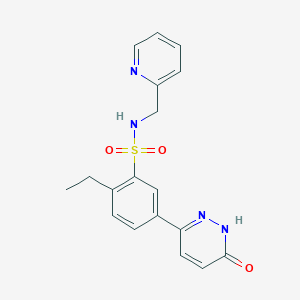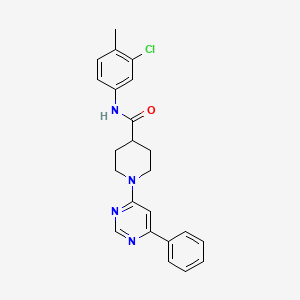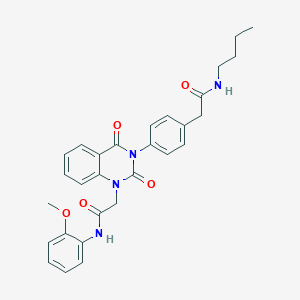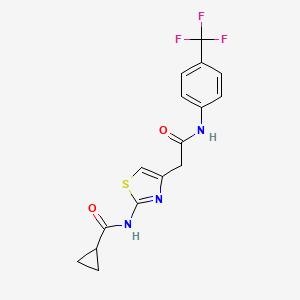![molecular formula C20H18ClN3O2S B11279558 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B11279558.png)
4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiazole ring and a 2,3-dimethylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 2,3-Dimethylphenyl Group: This step involves the acylation of the thiazole ring with 2,3-dimethylphenyl isocyanate, forming a carbamoyl intermediate.
Formation of the Benzamide Core: The final step includes the coupling of the carbamoyl intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carbamoyl moieties.
Substitution: The chloro group on the benzamide ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products will depend on the nucleophile used, potentially forming new amides or thioethers.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole ring and the carbamoyl group suggests potential interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The structural features of the compound may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors. The thiazole ring and carbamoyl group are likely involved in these interactions, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Similar Compounds
4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives and thiazole-containing compounds.
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: (without the chloro group) is a closely related compound.
Thiazole derivatives: such as 2-aminothiazole and 2-mercaptothiazole.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H18ClN3O2S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
4-chloro-N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H18ClN3O2S/c1-12-4-3-5-17(13(12)2)23-18(25)10-16-11-27-20(22-16)24-19(26)14-6-8-15(21)9-7-14/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) |
InChIキー |
YGZZQVIJNFEGMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279495.png)

![2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11279504.png)

![Ethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279515.png)

![N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11279529.png)
![ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate](/img/structure/B11279532.png)

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279544.png)
![3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-piperidin-1-ylbenzamide](/img/structure/B11279550.png)

